Home > Products > Screening Compounds P80445 > 8-Carboxamidocyclazocine
8-Carboxamidocyclazocine -

8-Carboxamidocyclazocine

Catalog Number: EVT-1583901
CAS Number:
Molecular Formula: C19H26N2O
Molecular Weight: 298.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

8-Carboxamidocyclazocine is a synthetic compound classified as a long-acting benzomorphan derivative. It exhibits pharmacological properties distinct from its parent compound, cyclazocine. The development of 8-carboxamidocyclazocine aims to create a therapeutic agent with prolonged effects, particularly for potential applications in treating cocaine abuse and managing pain through opioid receptor modulation.

Source and Classification

8-Carboxamidocyclazocine is synthesized from cyclazocine, which is known for its mixed agonist activity at kappa and mu-opioid receptors. The modification of the 8-hydroxyl group to an 8-carboxamido group yields a compound with maintained affinity for both receptor types, making it an interesting candidate for further pharmacological studies. Its classification falls under the category of opioid receptor ligands, specifically targeting kappa-opioid receptors with significant implications in pain management and addiction therapy.

Synthesis Analysis

Methods and Technical Details

The synthesis of 8-carboxamidocyclazocine involves several key steps:

  1. Starting Materials: The synthesis typically begins with N-cyclopropylnorthebaine as the precursor.
  2. Grignard Reaction: A Grignard reagent is added to a methyl ketone to form diastereomeric secondary alcohols. This step is crucial for generating the desired structural framework.
  3. Oxidation and Demethylation: The resulting alcohols undergo Swern oxidation followed by 3-O-demethylation to yield ketones that can be further processed.
  4. Final Modifications: The introduction of the carboxamido group at the 8-position is achieved through appropriate coupling reactions, producing the final product with high yield and purity .
Molecular Structure Analysis

Structure and Data

The molecular structure of 8-carboxamidocyclazocine is characterized by:

  • Molecular Formula: C_{18}H_{22}N_{2}O_{2}
  • Molecular Weight: Approximately 298.38 g/mol
  • Structural Features: It features a benzomorphan skeleton with a carboxamido substituent at the 8-position, which is critical for its biological activity.

The three-dimensional conformation of the molecule allows for effective interaction with opioid receptors, facilitating its pharmacological effects.

Chemical Reactions Analysis

Reactions and Technical Details

8-Carboxamidocyclazocine participates in various chemical reactions, primarily involving:

  • Receptor Binding Assays: It exhibits high affinity for mu-opioid and kappa-opioid receptors, with K(i) values less than 1 nM, indicating potent receptor interactions.
  • Guanosine Triphosphate Binding Assays: The compound stimulates GTP binding to opioid receptors, confirming its agonistic properties .
  • Antinociceptive Activity Testing: In vivo studies demonstrate its effectiveness in pain relief through both kappa and mu-opioid receptor pathways.
Mechanism of Action

Process and Data

The mechanism of action for 8-carboxamidocyclazocine involves:

  1. Opioid Receptor Activation: Upon administration, it binds to mu-opioid and kappa-opioid receptors in the central nervous system.
  2. Signal Transduction: This binding initiates intracellular signaling pathways that lead to analgesic effects.
  3. Differential Effects: Unlike cyclazocine, 8-carboxamidocyclazocine does not inhibit morphine-induced antinociception, suggesting a unique profile that may reduce the risk of dependence associated with traditional opioids .
Physical and Chemical Properties Analysis

Physical and Chemical Properties

  • Solubility: Soluble in organic solvents such as methanol and dimethyl sulfoxide but has limited solubility in water.
  • Stability: Exhibits stability under standard laboratory conditions but may degrade under extreme pH or temperature variations.
  • Melting Point: Specific melting point data may vary based on purity but generally falls within a defined range typical for similar compounds.

These properties are essential for formulating the compound into therapeutic agents.

Applications

Scientific Uses

8-Carboxamidocyclazocine has potential applications in:

  • Pain Management: Due to its long duration of action and potent analgesic effects, it can be explored as an alternative to traditional opioids.
  • Addiction Treatment: Its unique receptor profile makes it a candidate for further research in treating cocaine addiction by modulating reward pathways without reinforcing addictive behaviors.
  • Pharmacological Research: As a tool compound, it aids in understanding opioid receptor functions and developing new therapeutic strategies against pain and addiction .
Introduction to 8-Carboxamidocyclazocine

Historical Context and Discovery of 8-CAC in Opioid Research

8-Carboxamidocyclazocine (8-CAC) emerged as a strategic innovation in opioid pharmacology during the early 2000s, synthesized by medicinal chemist Mark P. Wentland and collaborators at Rensselaer Polytechnic Institute’s Cogswell Laboratory [3]. This development occurred against a backdrop of intensified research into benzomorphan derivatives as potential treatments for substance use disorders, particularly cocaine addiction. Cyclazocine, a prototypical benzomorphan, had demonstrated preliminary efficacy in suppressing heroin addiction in clinical trials but was hampered by its short duration of action and psychotomimetic side effects [8] [2]. The discovery of 8-CAC arose from systematic efforts to modify cyclazocine’s structure to prolong its therapeutic effects while minimizing adverse properties. Published in The Journal of Pharmacology and Experimental Therapeutics in 2002, the characterization of 8-CAC marked a significant milestone in redefining structure-activity relationships (SAR) within the 2,6-methano-3-benzazocine class [1] [3].

Structural Classification Within the Benzomorphan Family

8-CAC belongs to the benzomorphan class—a family of opioid compounds characterized by a partially reduced phenanthrene core that lacks the "C-ring" present in morphine-derived opioids [3] [7]. This structural simplification retains high affinity for opioid receptors while enabling diverse substitutions at key positions. Specifically, 8-CAC is derived from cyclazocine through isosteric replacement of the phenolic hydroxyl group at the C-8 position with a carboxamido group (–CONH₂) [3] [6]. This modification is chemically significant for two reasons:

  • Bioisosteric Mimicry: The carboxamido group preserves hydrogen-bonding capacity similar to the hydroxyl group, maintaining receptor interactions.
  • Metabolic Stability: Replacing the labile hydroxyl group mitigates glucuronidation, a primary metabolic pathway that shortens cyclazocine’s duration [1] [3].

Table 1: Structural Comparison of Cyclazocine and 8-Carboxamidocyclazocine

CompoundCore StructureR-Group at C-8Chemical Formula
CyclazocineBenzomorphan–OHC₁₈H₂₅NO
8-CarboxamidocyclazocineBenzomorphan–CONH₂C₁₉H₂₆N₂O

The retention of the cyclopropylmethyl substituent on the nitrogen atom further aligns 8-CAC with mixed-action opioid ligands targeting both κ-opioid (KOR) and μ-opioid (MOR) receptors [6] [7].

Rationale for 8-CAC Development: Addressing Limitations of Cyclazocine

The design of 8-CAC explicitly targeted three pharmacological limitations observed in cyclazocine:

  • Short Duration of Action: Cyclazocine’s antinociceptive effects lasted ≤2 hours in murine models due to rapid phase II metabolism (glucuronidation) of its C-8 hydroxyl group. The carboxamido substitution in 8-CAC blocked this pathway, extending its duration to 15 hours post-administration—a 7.5-fold increase [1].

  • Mu-Opioid Receptor (MOR) Antagonism: Cyclazocine acts as a partial MOR agonist but antagonizes morphine-induced analgesia, complicating its clinical utility in pain management or combination therapies. In contrast, 8-CAC lacks MOR antagonism, evidenced by its inability to inhibit morphine-induced antinociception in murine tail-flick tests [1] [2].

  • Suboptimal Receptor Binding Profile: While both compounds exhibit subnanomolar affinity for KOR and MOR, cyclazocine’s lower selectivity contributes to dysphoric side effects. 8-CAC maintains balanced high affinity (Kᵢ < 1 nM for KOR and MOR) but with enhanced functional selectivity for G-protein signaling over β-arrestin recruitment—a property linked to reduced adverse effects [1] [6].

Table 2: Receptor Binding Affinities (Kᵢ, nM) of Cyclazocine and 8-CAC

Compoundκ-Opioid (KOR)μ-Opioid (MOR)δ-Opioid (DOR)
Cyclazocine0.052 ± 0.0090.10 ± 0.030.58 ± 0.06
8-Carboxamidocyclazocine0.53 ± 0.060.41 ± 0.078.3 ± 0.49

Data derived from radioligand binding assays using human receptors [1] [18].

These refinements positioned 8-CAC as a novel tool for probing the therapeutic potential of long-acting, mixed KOR/MOR agonists. Research subsequently validated its utility in reducing cocaine self-administration in primate models without disrupting food-maintained behaviors—supporting its initial design rationale [4].

Table 3: Pharmacological Limitations of Cyclazocine Addressed by 8-CAC

Pharmacological LimitationCyclazocine Profile8-CAC Improvement
Duration of action~2 hours (antinociception)~15 hours (antinociception)
MOR functional activityPartial agonist + antagonistPure partial agonist (no antagonism)
Metabolic vulnerabilityC-8 hydroxyl glucuronidationCarboxamido group resists metabolism
Behavioral side effectsDysphoria, hallucinationsReduced dysphoria in preclinical models

Properties

Product Name

8-Carboxamidocyclazocine

IUPAC Name

(1S,13R)-10-(cyclopropylmethyl)-1,13-dimethyl-10-azatricyclo[7.3.1.02,7]trideca-2(7),3,5-triene-4-carboxamide

Molecular Formula

C19H26N2O

Molecular Weight

298.4 g/mol

InChI

InChI=1S/C19H26N2O/c1-12-17-10-14-5-6-15(18(20)22)9-16(14)19(12,2)7-8-21(17)11-13-3-4-13/h5-6,9,12-13,17H,3-4,7-8,10-11H2,1-2H3,(H2,20,22)/t12-,17?,19-/m0/s1

InChI Key

FAVQVALXVLMHLE-BKBNBNODSA-N

Synonyms

8-carboxamidocyclazocine

Canonical SMILES

CC1C2CC3=C(C1(CCN2CC4CC4)C)C=C(C=C3)C(=O)N

Isomeric SMILES

C[C@H]1C2CC3=C([C@]1(CCN2CC4CC4)C)C=C(C=C3)C(=O)N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.